molecular formula C7H6ClNO3 B1354332 2-Chloro-6-methoxynicotinic acid CAS No. 503000-87-1

2-Chloro-6-methoxynicotinic acid

Cat. No. B1354332
M. Wt: 187.58 g/mol
InChI Key: JPBUYRWPJMVZKX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxynicotinic acid (2-C6MNA) is an organic acid compound belonging to the family of nicotinic acids . It has a chemical formula of C7H6ClNO3 and a molecular weight of 187.58 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxynicotinic acid can be represented by the SMILES string COc1ccc(C(O)=O)c(Cl)n1 . The InChI key for this compound is JPBUYRWPJMVZKX-UHFFFAOYSA-N .

Scientific Research Applications

Biotransformation in Rhodococcus erythropolis

2-Chloronicotinic acid, derived from 2-chloro-3-cyanopyridine, is essential in synthesizing pesticides and medicines. A study isolated Rhodococcus erythropolis ZJB-09149, which converts 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This bacterium's nitrile hydratase (NHase) and amidase are responsible for this conversion, marking a significant step in biotransformation processes (Liqun Jin et al., 2011).

Electrosynthesis of Aminonicotinic Acid

Electrochemical methods have been used to synthesize 6-aminonicotinic acid from 2-amino-5-chloropyridine. This process involves electrochemical hydrogenation and carboxylation, representing an efficient synthesis pathway under controlled conditions (R. R. Raju et al., 2003).

Photochemical Reactions

2-Alkoxynicotinic acid alkyl esters, when irradiated, form cage-type photodimers. This process is significant for understanding the photochemical behaviors of these compounds and their potential applications in various fields, such as material science (M. Sakamoto et al., 2002).

Use in Radiolabelling

6-Hydrazinonicotinic acid (HYNIC) and its analogues, like 2-hydrazinonicotinic acid, are used as bifunctional technetium-binding ligands for radiolabelling. These compounds are significant in nuclear medicine for imaging and diagnostic purposes (Levente Meszaros et al., 2011).

Electrocatalytic Synthesis

Research has explored the electrocatalytic synthesis of 6-aminonicotinic acid using halides like 2-amino-5-bromopyridine and 2-amino-5-chloropyridine. This synthesis is important for developing more efficient and environmentally friendly chemical processes (A. Gennaro et al., 2004).

Organometallic Chemistry

Triorganotin compounds derived from acids like 5-chloro-6-hydroxynicotinic acid have been synthesized and characterized. These compounds are important in organometallic chemistry, particularly in the development of new materials with specific properties (Zhongjun Gao et al., 2008).

Synthesis of Aza Analogues

The synthesis of aza analogues of drugs, such as enviroxime, from 6-hydroxynicotinic acid illustrates the importance of nicotinic acid derivatives in pharmaceutical chemistry. These studies are crucial for the development of new therapeutic agents (J. Kelley et al., 1990).

Photodegradation Studies

Investigations into the photodegradation of compounds like metolachlor, which contain structures related to 2-hydroxynicotinic acid, are important for understanding the environmental impact and breakdown of agricultural chemicals (R. I. Wilson et al., 2000).

Green Chemistry Applications

Utilizing isonicotinic acid as a catalyst in the synthesis of pyranopyrazoles demonstrates the role of nicotinic acid derivatives in green chemistry. Such methods aim to reduce the environmental impact of chemical synthesis (M. Zolfigol et al., 2013).

Antimicrobial and Anticancer Properties

Studies on compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from lichen and related to 2-hydroxynicotinic acid, show potential antimicrobial and anticancer activities. Such research is vital for discovering new drugs (S. Aravind et al., 2014).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 2-Chloro-6-methoxynicotinic acid is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The product is also labeled with the signal word “Warning” and the GHS07 pictogram .

properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBUYRWPJMVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472126
Record name 2-chloro-6-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxynicotinic acid

CAS RN

503000-87-1
Record name 2-chloro-6-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium botoxide (483 mg, 4.31 mmol) and MeOH (8 mL) were added to 2,6-dichloro-nicotinic acid (207 mg, 1.07 mmol), and the mixture was stirred using microwave at 60° C. for 1 hour. After the termination of the reaction, the reactant was filtered, and 1N HCl was added thereto at 0° C. to adjust the pH to 3. The solid was dried by N2 gas to obtain the title compound (106 mg, 52%).
Quantity
0 (± 1) mol
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207 mg
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8 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (220 g, 1956 mmol) was added to a solution of 2,6-dichloronicotinic acid (180 g, 938 mmol) in MeOH (3000 mL). The mixture was stirred at 80° C. for 48 h. The solvent was evaporated in vacuo. The crude product was dissolved in H2O and treated with HCl (until the pH was 1). The solid was filtered and dried in vacuo to yield 2-chloro-6-methoxy-nicotinic acid as hydrochloride salt (130 g, 70% yield) as a white solid.
Quantity
220 g
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180 g
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3000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Jeges, T Meszaros, T Szommer, J Kovacs, T Nagy… - Synlett, 2011 - thieme-connect.com
… starts from the preparation of 2-chloro-6-methoxynicotinic acid (6) by direct methoxylation of … of 5 with sodium methoxide in methanol consisted of 2-chloro-6-methoxynicotinic acid (6), 6-…
Number of citations: 6 www.thieme-connect.com
X Just‐Baringo, F Albericio… - European Journal of …, 2013 - Wiley Online Library
… methoxide gives 2-chloro-6-methoxynicotinic acid (12) in good yield and regioselectivity.6h … ) was added to a stirring solution of 2-chloro-6-methoxynicotinic acid 126h (450 mg, 2.40 …
R Tsuruoka, N Yoshikawa, T Konishi… - The Journal of Organic …, 2020 - ACS Publications
… A 100 mL round-bottom flask was charged with 2-chloro-6-methoxynicotinic acid 20 (6.0 g, 32.0 mmol) and SOCl 2 (12 mL). The mixture was heated to 60 C for 3 h with stirring. Volatiles …
Number of citations: 6 pubs.acs.org
XZ Zhao, SJ Smith, DP Maskell, M Métifiot… - Journal of medicinal …, 2017 - ACS Publications
… The formed solid was collected to provide 2-chloro-6-methoxynicotinic acid as a white solid (2.8 g, 94% yield). (36) [ 1 H NMR (400 MHz, DMSO-d 6 ) δ 13.33 (bs, 1H), 8.19 (d, J = 8.5 Hz…
Number of citations: 39 pubs.acs.org
X Just Baringo - 2013 - diposit.ub.edu
[eng]The present doctoral thesis has been devoted to the development of a new synthetic strategy to obtain a new member of the thiopeptide, or thiazolyl peptide, family of antibiotics. …
Number of citations: 4 diposit.ub.edu

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